molecular formula C11H14ClN5O2 B3047778 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid CAS No. 1443279-49-9

3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid

Katalognummer: B3047778
CAS-Nummer: 1443279-49-9
Molekulargewicht: 283.71
InChI-Schlüssel: FWZBGLBVHDYMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid is a complex organic compound that features a tetrazole ring attached to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole and benzoic acid moieties.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted derivatives with various nucleophiles replacing the dimethylamino group.

Wissenschaftliche Forschungsanwendungen

3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-dimethylamino benzoic acid: Similar structure but lacks the tetrazole ring.

    5-(dimethylamino)methyl-1H-tetrazole: Contains the tetrazole ring but lacks the benzoic acid moiety.

Uniqueness

3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid is unique due to the presence of both the tetrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

1443279-49-9

Molekularformel

C11H14ClN5O2

Molekulargewicht

283.71

IUPAC-Name

3-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoic acid;hydrochloride

InChI

InChI=1S/C11H13N5O2.ClH/c1-15(2)7-10-12-13-14-16(10)9-5-3-4-8(6-9)11(17)18;/h3-6H,7H2,1-2H3,(H,17,18);1H

InChI-Schlüssel

FWZBGLBVHDYMPE-UHFFFAOYSA-N

SMILES

CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O.Cl

Kanonische SMILES

CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.